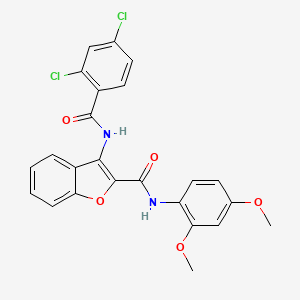

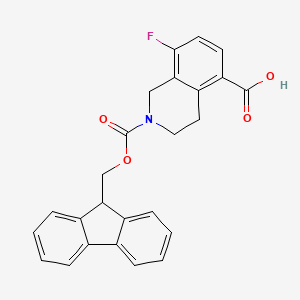

![molecular formula C11H18O2 B2513806 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 113492-50-5](/img/structure/B2513806.png)

2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the CAS Number: 113492-50-5 . It has a molecular weight of 182.26 . The compound is typically stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves the construction of four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis

The IUPAC name for this compound is 2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid . The InChI code is 1S/C11H18O2/c1-10(2)7-4-5-8(6-7)11(10,3)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 182.26 .Aplicaciones Científicas De Investigación

Carboxylic Acid Corrosion Studies

Carboxylic acids, including 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid, play a significant role in understanding corrosion mechanisms, particularly for metals like copper. Research indicates that lower molecular weight carboxylic acids contribute substantially to rain acidity and can be aggressive towards metals under certain conditions, emphasizing the importance of studying these acids for corrosion prevention strategies (Bastidas & La Iglesia, 2007).

Biocatalyst Inhibition by Carboxylic Acids

The inhibitory effects of carboxylic acids on microbial biocatalysts have been extensively studied. These acids, produced fermentatively by microbes, can harm the microbes themselves at concentrations below desired yields. Understanding these inhibitory mechanisms is crucial for developing strategies to enhance microbial tolerance and industrial performance, highlighting the importance of carboxylic acids in biotechnological applications (Jarboe, Royce, & Liu, 2013).

Antioxidant and Antimicrobial Properties

The structural variations of carboxylic acids influence their biological activities, including antioxidant and antimicrobial properties. Research comparing the effects of structural differences on the bioactivity of selected carboxylic acids reveals correlations between structure and antioxidant, antimicrobial, and cytotoxic activity. This underlines the potential of carboxylic acids in developing new therapeutic agents with enhanced biological activities (Godlewska-Żyłkiewicz et al., 2020).

Liquid-Liquid Extraction Technologies

The recovery of carboxylic acids from aqueous streams, crucial for the production of bio-based plastics, has led to advancements in liquid-liquid extraction (LLX) technologies. Novel solvents, including ionic liquids, have been explored for their efficacy in extracting carboxylic acids, demonstrating the ongoing innovation in separation technologies critical for sustainable industrial processes (Sprakel & Schuur, 2019).

Novel Carboxylic Acid Bioisosteres in Drug Design

The development of novel carboxylic acid bioisosteres showcases the versatility of carboxylic acids in medicinal chemistry. These bioisosteres, designed to overcome the limitations associated with carboxylic acid-containing drugs, such as toxicity and metabolic instability, exemplify the innovative approaches in drug design to improve pharmacological profiles (Horgan & O’ Sullivan, 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid are currently unknown. This compound, also known as EN300-1629592, is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

The exact mode of action of 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid Like many carboxylic acid compounds, it may interact with its targets through hydrogen bonding and electrostatic interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid These properties will have a significant impact on the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid ’s action are currently under investigation. As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .

Propiedades

IUPAC Name |

2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-10(2)7-4-5-8(6-7)11(10,3)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABJEJMGHHBBPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1(C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid | |

CAS RN |

113492-50-5 |

Source

|

| Record name | 2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

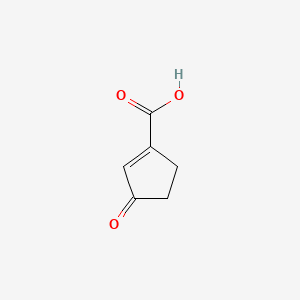

![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B2513726.png)

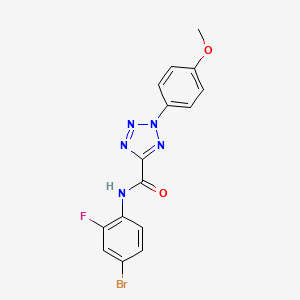

![2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2513729.png)

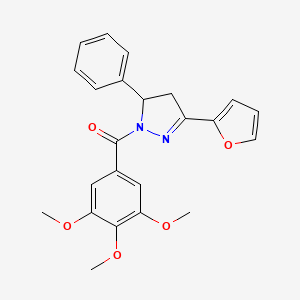

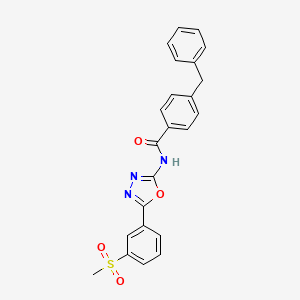

![N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2513733.png)

![N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2513734.png)

![7-{[isobutyryl(4-methylphenyl)amino]methyl}-N-(4-methylphenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2513737.png)

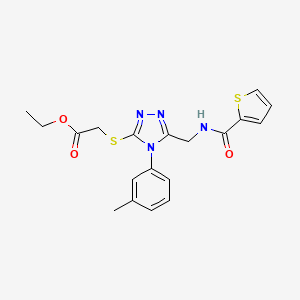

![Ethyl 4-(2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2513739.png)